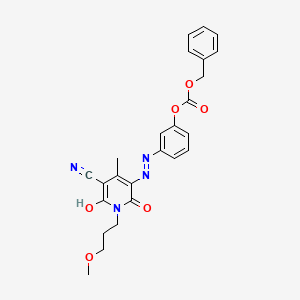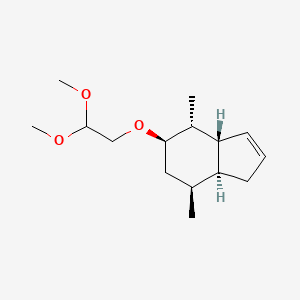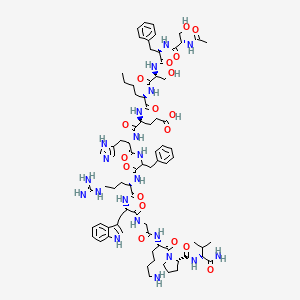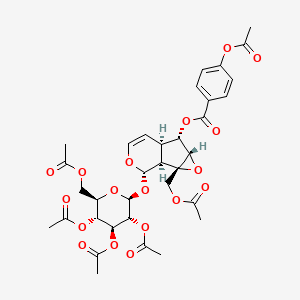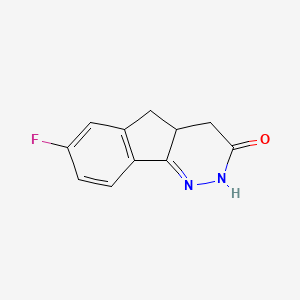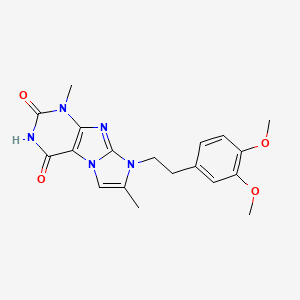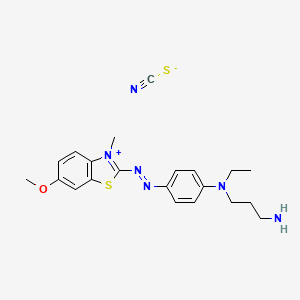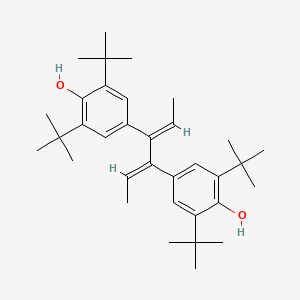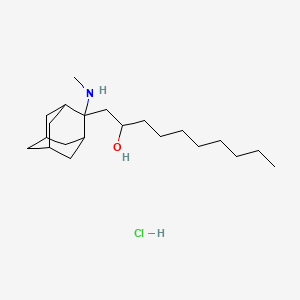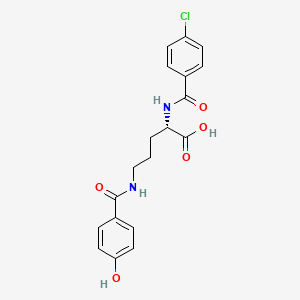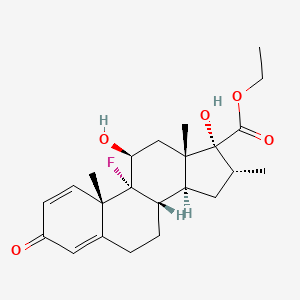
Dexamethasone acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexamethasone ethyl ester is a synthetic glucocorticoid derived from dexamethasone. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in various medical applications, particularly in the treatment of inflammatory and autoimmune conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dexamethasone ethyl ester can be synthesized through esterification of dexamethasone. The process involves the reaction of dexamethasone with ethanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of dexamethasone ethyl ester follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity. The product is then purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Dexamethasone ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dexamethasone and ethanol.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Dexamethasone and ethanol.
Oxidation: Ketones or carboxylic acids.
Reduction: Hydroxyl derivatives of dexamethasone.
Aplicaciones Científicas De Investigación
Dexamethasone ethyl ester has a wide range of applications in scientific research:
Mecanismo De Acción
Dexamethasone ethyl ester exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex to the nucleus, where it modulates the transcription of target genes. The compound inhibits the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- Dexamethasone acetate
- Dexamethasone phosphate
- Betamethasone esters
- Hydrocortisone esters
Uniqueness
Dexamethasone ethyl ester is unique due to its specific ester linkage, which influences its pharmacokinetics and pharmacodynamics. Compared to other dexamethasone esters, it may offer different rates of hydrolysis and release, making it suitable for specific therapeutic applications .
Propiedades
Número CAS |
37926-77-5 |
|---|---|
Fórmula molecular |
C23H31FO5 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
ethyl (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C23H31FO5/c1-5-29-19(27)23(28)13(2)10-17-16-7-6-14-11-15(25)8-9-20(14,3)22(16,24)18(26)12-21(17,23)4/h8-9,11,13,16-18,26,28H,5-7,10,12H2,1-4H3/t13-,16+,17+,18+,20+,21+,22+,23+/m1/s1 |
Clave InChI |
VWJZUPZHKJIUEH-HOGMHMTRSA-N |
SMILES isomérico |
CCOC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)O |
SMILES canónico |
CCOC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




